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molecular formula C11H14O3 B8709865 Benzenemethanol, 2-hydroxy-3-methoxy-5-(2-propenyl)- CAS No. 110057-59-5

Benzenemethanol, 2-hydroxy-3-methoxy-5-(2-propenyl)-

Cat. No. B8709865
M. Wt: 194.23 g/mol
InChI Key: MXPITHLONSQYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08262947B2

Procedure details

In a 2 liter round bottom flask equipped with nitrogen inlet and magnetic stirrer was dissolved eugenol, 99% (Alfa Aesar) in a solution comprised of 286 g NaOH in 1.2 L water at 0° C. A solution of formaldehyde (828 g, 10.2 mol), 37 wt. % solution in water, A.C.S. reagent (Sigma-Aldrich) was added dropwise to the stirring solution. The mixture was stirred under nitrogen at ambient temperature for 4 hours and then 55° C. for 20 h. The reaction mixture was poured into 1 L ethyl acetate and washed with 1 N HCl and deionized water. The crude product containing ˜30 mol % unreacted eugenol was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
286 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Two
Quantity
828 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([O:11][CH3:12])[C:2](=[CH:4][CH:5]=[C:6]([CH:10]=1)[CH2:7][CH:8]=[CH2:9])[OH:3].[OH-].[Na+].C=O.[C:17](OCC)(=[O:19])C>O>[CH2:7]([C:6]1[CH:10]=[C:1]([O:11][CH3:12])[C:2]([OH:3])=[C:4]([CH2:17][OH:19])[CH:5]=1)[CH:8]=[CH2:9] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(O)=CC=C(CC=C)C1)OC
Step Two
Name
Quantity
286 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.2 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
828 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under nitrogen at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2 liter round bottom flask equipped with nitrogen inlet and magnetic stirrer
ADDITION
Type
ADDITION
Details
reagent (Sigma-Aldrich) was added dropwise to the stirring solution
WAIT
Type
WAIT
Details
55° C. for 20 h
Duration
20 h
WASH
Type
WASH
Details
washed with 1 N HCl
ADDITION
Type
ADDITION
Details
The crude product containing ˜30 mol % unreacted eugenol
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C=C)C1=CC(=C(C(=C1)OC)O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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